molecular formula C15H24N6O3 B11254204 2-(4-methylpiperidin-1-yl)-5-nitro-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-4,6-diamine

2-(4-methylpiperidin-1-yl)-5-nitro-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-4,6-diamine

Cat. No.: B11254204
M. Wt: 336.39 g/mol
InChI Key: PEFQHGHOFGJBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a pyrimidine core substituted with various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine and oxolane substituents. Common reagents used in these reactions include various chlorinating agents, nitrating agents, and amines. The reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the piperidine or oxolane moieties .

Scientific Research Applications

2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a piperidine ring, nitro group, and oxolane moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H24N6O3

Molecular Weight

336.39 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C15H24N6O3/c1-10-4-6-20(7-5-10)15-18-13(16)12(21(22)23)14(19-15)17-9-11-3-2-8-24-11/h10-11H,2-9H2,1H3,(H3,16,17,18,19)

InChI Key

PEFQHGHOFGJBSM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)NCC3CCCO3)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.